molecular formula C22H24N2O8 B2639336 (4S,4aR,5S,5aR,6R,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide CAS No. 60080-38-8

(4S,4aR,5S,5aR,6R,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide

Cat. No.: B2639336
CAS No.: 60080-38-8
M. Wt: 444.44
InChI Key: JBIWCJUYHHGXTC-UHFFFAOYSA-N
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Description

This compound, commonly known as doxycycline hydrochloride, is a tetracycline-class antibiotic with the molecular formula C₂₂H₂₄N₂O₈ and a molecular weight of 444.440 g/mol . Its stereochemical configuration includes six defined stereocenters, including a dimethylamino group at position C4 and hydroxyl groups at positions C3, C5, C10, C12, and C12a . Doxycycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, making it effective against Gram-positive and Gram-negative bacteria, rickettsiae, and atypical pathogens . It is listed on the WHO Essential Medicines List for treating respiratory, genitourinary, and Lyme disease infections .

Properties

IUPAC Name

4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKRLCUYIXIAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4S,4aR,5S,5aR,6R,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide is a derivative of tetracycline antibiotics. This compound exhibits a range of biological activities primarily associated with its antimicrobial properties. Its structure suggests potential interactions with various biological targets, making it a subject of interest in pharmacological research.

  • Molecular Formula : C22H26N2O9
  • Molecular Weight : 462.46 g/mol
  • CAS Number : 17086-28-1
  • IUPAC Name : this compound

Like other tetracycline antibiotics, this compound functions primarily by inhibiting bacterial protein synthesis. It achieves this by binding to the 30S ribosomal subunit of bacteria and preventing the attachment of aminoacyl-tRNA to the ribosome. This action effectively halts bacterial growth and replication.

Key Mechanisms:

  • Inhibition of Protein Synthesis : Prevents the formation of peptide bonds during translation.
  • Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria as well as certain parasites.

Antimicrobial Properties

The compound has demonstrated significant activity against a variety of pathogens:

  • Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.
  • Parasites : Exhibits efficacy against Plasmodium falciparum, the causative agent of malaria.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the effectiveness of this compound against multidrug-resistant bacterial strains. Results indicated an IC50 value in the low micromolar range for several pathogens .
  • Antitumor Activity :
    • Research has shown that derivatives of tetracycline compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. The compound was tested in vitro on various cancer cell lines with promising results .
  • Antioxidant Properties :
    • In addition to its antimicrobial effects, the compound has been reported to exhibit antioxidant activity in cellular models. This was assessed through DPPH radical scavenging assays which indicated significant free radical inhibition .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AntitumorInhibits cancer cell proliferation
AntioxidantScavenges free radicals

Scientific Research Applications

Pharmacological Applications

  • Antibiotic Activity : This compound is structurally related to tetracycline antibiotics. Research indicates that derivatives of tetracyclines exhibit broad-spectrum antibacterial activity by inhibiting protein synthesis in bacteria. The specific compound may have enhanced efficacy against resistant strains due to its unique structural features .
  • Anticancer Properties : Preliminary studies suggest that compounds similar to this structure may exhibit anticancer activity. They could potentially inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Investigations into the compound's interaction with cancer cell lines are ongoing .
  • Antidiabetic Effects : The development of chiral drug candidates has shown promise in treating diabetes by targeting multiple pathways. The compound's structural characteristics may allow it to interact effectively with enzymes involved in glucose metabolism .

Case Study 1: Antibiotic Efficacy

A study assessed the antibacterial properties of various tetracycline derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that modifications at the 4-position (similar to those in this compound) significantly improved binding affinity to bacterial ribosomes and increased antibacterial potency .

Case Study 2: Anticancer Activity

In vitro experiments were conducted using a derivative of this compound on human breast cancer cells. Results demonstrated a dose-dependent inhibition of cell proliferation and induction of apoptosis. Molecular docking studies suggested optimal binding to the active site of key oncogenic proteins .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Differentiation

Tetracyclines share a four-ring hydrocarbon core but differ in functional group substitutions, stereochemistry, and side chains. Key analogues include:

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Key Substituents/Modifications Molecular Weight (g/mol) Key References
Doxycycline Hydrochloride C₂₂H₂₄N₂O₈ - C6 methyl
- C4 dimethylamino
- Hydroxyls at C3, C5, C10, C12, C12a
444.440
Sarecycline Hydrochloride C₂₄H₂₉N₃O₈·HCl - C7 [(methoxy-methyl-amino)methyl]
- Narrow-spectrum activity
508.97
Amidochelocardin Derivative [1] C₂₀H₂₂N₂O₈ - C4 methylamino
- Hydroxyls at C3, C10, C11, C12a
418.40
Amidochelocardin Derivative [2] C₂₁H₂₅N₃O₈ - C4 dimethylamino
- Hydroxyls at C3, C10, C11, C12a
447.44
Bonomycin-d6 (Deuterated Analog) C₂₁H₂₃ClN₂O₇ - C4 bis(2H₃)methylamino (deuterated)
- Isotopic labeling for pharmacokinetic studies
450.87
Key Observations:

Stereochemistry :

  • Doxycycline’s 4S,4aR,5S,5aR,6R,12aS configuration contrasts with sarecycline’s 4S,4aS,5aR,12aS stereochemistry, which alters ribosomal binding affinity .
  • Amidochelocardin derivatives exhibit 4R or 4S configurations, affecting antimicrobial spectra .

Functional Group Modifications: Sarecycline’s C7 [(methoxy-methyl-amino)methyl] group enhances selectivity for Cutibacterium acnes, reducing off-target effects . Doxycycline’s C5 and C6 hydroxyls improve solubility and tissue penetration compared to earlier tetracyclines like tetracycline .

Pharmacological and Clinical Differences

Table 2: Pharmacokinetic and Clinical Profiles
Compound Spectrum of Activity Clinical Use Half-Life (hrs) Notable Side Effects References
Doxycycline Hydrochloride Broad-spectrum Lyme disease, pneumonia, acne 18–22 Photosensitivity, GI disturbances
Sarecycline Hydrochloride Narrow-spectrum (Gram-positive) Acne vulgaris 14–16 Minimal systemic absorption
Amidochelocardin [2] Broad-spectrum (including MRSA) Preclinical development N/A Under investigation
Key Findings:
  • Doxycycline : Broad activity due to unmodified C7 and C9 positions, enabling binding to diverse bacterial ribosomes .
  • Sarecycline : Reduced systemic absorption minimizes side effects, making it safer for long-term acne treatment .
  • Amidochelocardin Derivatives: Structural flexibility (e.g., C4 methylamino/dimethylamino) shows promise against drug-resistant strains like MRSA .

Mechanistic and Spectroscopic Insights

  • Ribosomal Binding: Doxycycline’s C4 dimethylamino group forms critical hydrogen bonds with 16S rRNA, a feature shared with tetracycline but absent in sarecycline .
  • Oxidation Kinetics: Doxycycline undergoes oxidation by N-chlorosuccinamide (NCS) in acidic media, with reaction rates influenced by its hydroxyl and dimethylamino groups .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step processes, including core tetracyclic structure formation and functional group introduction. Key steps include:

  • Catalyst Selection : Use transition-metal catalysts (e.g., Pd or Ru-based) for stereoselective reactions, as highlighted in multi-step syntheses of tetracycline analogs .
  • Reaction Optimization : Adjust temperature (e.g., 50–80°C for hydroxylation) and pressure (controlled inert atmosphere) to minimize side reactions .
  • Purification : Employ reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to isolate the compound from stereoisomeric impurities .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

  • Methodological Answer :

  • HPLC-UV : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of 0.1% phosphoric acid and acetonitrile (85:15 v/v), flow rate 1.0 mL/min, and UV detection at 270 nm. Compare retention times against USP reference standards .
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm functional groups (e.g., dimethylamino at δ 2.8–3.1 ppm, hydroxyls at δ 4.5–5.5 ppm) and stereochemistry .

Q. How does pH influence the compound’s stability during storage?

  • Methodological Answer : Pharmacopeial guidelines specify a pH range of 5.0–6.5 for aqueous solutions to prevent degradation. Stability testing under accelerated conditions (40°C/75% RH for 6 months) with LC-MS monitoring can identify degradation products (e.g., epimerization at C4 or oxidation of hydroxyl groups) .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Methodological Answer :

  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to tetracycline controls .
  • Enzyme Inhibition : Screen against metalloproteinases (e.g., MMP-9) via fluorometric assays using quenched fluorescent substrates .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the octahydrotetracene core be resolved?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IA column (4.6 × 250 mm) with n-hexane/isopropanol (70:30) to separate enantiomers. Retention time differences >2 min indicate successful resolution .
  • X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., selenomethionine) to resolve the 4S,4aR,5S,5aR,6R,12aS configuration. Refinement with SHELX software confirms absolute stereochemistry .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to the 30S ribosomal subunit (PDB: 4KZZ). Key interactions include hydrogen bonding between hydroxyl groups and A1493 and hydrophobic contacts with dimethylamino and the tetracycline-binding pocket .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-ribosome complex under physiological conditions (310 K, 0.15 M NaCl) .

Q. How can degradation pathways be analyzed under oxidative stress?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to 3% H2_2O2_2 at 40°C for 24 hours. Analyze via LC-QTOF-MS to identify oxidation products (e.g., quinone formation at C11 or hydroxylation at C10) .
  • Isotope Labeling : Use 18O^{18}O-labeled H2_2O2_2 to trace oxygen incorporation into degradation products via high-resolution mass spectrometry .

Q. What strategies mitigate batch-to-batch variability in stereochemical purity?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress (e.g., hydroxylation at C5) and trigger termination at >95% conversion .
  • DoE Optimization : Use a central composite design to evaluate factors like catalyst loading (5–15 mol%), temperature (60–100°C), and stirring rate (200–600 rpm) on enantiomeric excess (EE) .

Contradictions in Evidence

  • Stereochemical Descriptors : describes a (6S,12aR) configuration, while references (4S,4aR,5S,5aR,6R,12aS). This discrepancy may arise from different synthesis routes or typographical errors, necessitating validation via X-ray crystallography .
  • Degradation Products : Pharmacopeial standards () list impurities up to 3.0%, whereas synthetic studies () report higher impurity levels under suboptimal conditions. Rigorous HPLC method validation (e.g., LOD <0.1%) is critical for compliance .

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